4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine
Overview
Description
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine is a complex organic compound characterized by the presence of sulfonyl groups and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonyl groups can interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine involves its interaction with molecular targets through its sulfonyl groups. These interactions can inhibit enzyme activity or alter protein function by binding to active sites or modifying protein structures. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Used in medicinal chemistry for its potential therapeutic properties.
Uniqueness
4-[5-(4-Chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine is unique due to its dual sulfonyl groups and morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)sulfonyl-2-methylphenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-13-2-5-16(25(20,21)15-6-3-14(18)4-7-15)12-17(13)26(22,23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUPPNAUNFMIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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